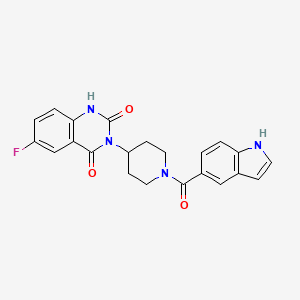![molecular formula C29H22O7 B2577704 4-(((3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-4-オキソ-4H-クロメン-7-イル)オキシ)メチル)-6,8-ジメチル-2H-クロメン-2-オン CAS No. 637751-49-6](/img/structure/B2577704.png)
4-(((3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)-4-オキソ-4H-クロメン-7-イル)オキシ)メチル)-6,8-ジメチル-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound designed with a unique polycyclic structure. This complex molecule is characterized by its significant structural components, which include chromen and benzodioxin moieties, indicative of potential diverse bioactivities and applications in various fields such as medicinal chemistry and industrial applications.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes, aiding in studying metal-ligand interactions. Biology: Potentially investigated for its role in modulating biological pathways due to its complex structure, showing promise as a tool in biochemical assays. Medicine: Studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: Utilized in the creation of advanced materials, including organic semiconductors and photonics, due to its unique structural attributes.
作用機序
Target of Action
It is generally related to compounds useful as immunomodulators .
Biochemical Pathways
Given its potential role as an immunomodulator , it may be involved in modulating immune response pathways.
Result of Action
As a potential immunomodulator , it may influence the immune response at the molecular and cellular levels.
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
NPD1674 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NPD1674 is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one is intricate and typically involves multiple steps:
Construction of the 2,3-dihydrobenzo[b][1,4]dioxin ring: : This step often begins with the cyclization of appropriate precursors under acidic conditions.
Formation of the chromen ring system: : The chromen core is constructed through condensation reactions involving suitable aldehydes and enolates.
Introduction of the oxo group and linkage formation: : This step usually entails the utilization of selective oxidation conditions followed by etherification to connect the chromen and benzodioxin components.
Industrial Production Methods: Industrial-scale synthesis of this compound may employ optimized versions of the lab-scale reactions, focusing on enhanced yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and catalytic processes to streamline the synthetic sequence.
Types of Reactions:
Oxidation: The compound may undergo oxidation at various sites, especially the benzylic and allylic positions.
Reduction: Reduction of the oxo group can lead to the formation of corresponding alcohol derivatives.
Substitution: Substitution reactions can occur on the aromatic rings, potentially introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substituting agents: Electrophiles like halogens, alkylating agents under Friedel-Crafts conditions.
Major Products:
Oxidized derivatives: : Products with additional ketone or carboxyl functionalities.
Reduced derivatives: : Alcohol derivatives.
Substituted derivatives: : Functionalized aromatic rings with varying groups based on the substitution reactions.
類似化合物との比較
4H-chromen-4-one derivatives
2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives
6,8-dimethyl-4H-chromen-2-one derivatives
特性
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O7/c1-16-9-17(2)29-22(10-16)19(12-27(30)36-29)14-34-20-4-5-21-25(13-20)35-15-23(28(21)31)18-3-6-24-26(11-18)33-8-7-32-24/h3-6,9-13,15H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXCBUXRVIXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[1-[4-(dimethylsulfamoyl)phenyl]propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2577623.png)

![[(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol](/img/structure/B2577626.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2577628.png)


![1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577634.png)



![2-{1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2577642.png)

